molecular formula C22H14O4 B172058 (R)-2,2'-Dihydroxy-[1,1'-binaphthalene]-3,3'-dicarboxaldehyde CAS No. 141779-46-6

(R)-2,2'-Dihydroxy-[1,1'-binaphthalene]-3,3'-dicarboxaldehyde

Cat. No.: B172058
CAS No.: 141779-46-6
M. Wt: 342.3 g/mol
InChI Key: DENRDANQMQOFEU-UHFFFAOYSA-N
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Description

(R)-2,2'-Dihydroxy-[1,1'-binaphthalene]-3,3'-dicarboxaldehyde (CAS: 121314-69-0) is a chiral binaphthyl derivative featuring two hydroxyl (-OH) groups at the 2,2'-positions and two aldehyde (-CHO) groups at the 3,3'-positions. Its molecular formula is C₂₂H₁₄O₄ (MW: 342.34 g/mol), with a melting point of 285°C and a boiling point of ~499.8°C at 760 mmHg . This compound is synthesized via formylation of protected BINOL (1,1'-bi-2-naphthol) derivatives followed by deprotection (e.g., using HCl/NaHCO₃) .

Key applications include:

  • Chiral stationary phases (CSPs): Used in HPLC for enantiomer separation via condensation with diamines (e.g., (1R,2R)-1,2-diaminocyclohexane) .
  • Fluorescent sensing: Selective detection of thiols (e.g., cysteine, homocysteine) through thiazinane formation .
  • Asymmetric catalysis: Serves as a precursor for chiral ligands .

Properties

IUPAC Name

4-(3-formyl-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14O4/c23-11-15-9-13-5-1-3-7-17(13)19(21(15)25)20-18-8-4-2-6-14(18)10-16(12-24)22(20)26/h1-12,25-26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENRDANQMQOFEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)C=O)O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Regioselective Dibromination

(R)-BINOL is treated with bromine (2.7 equivalents) in dichloromethane at −75°C for 2.5 hours, yielding (R)-6,6'-dibromoBINOL in 99% yield. The low temperature minimizes side reactions, while the electron-rich 2,2'-dihydroxy groups direct bromine to the 6,6'-positions.

Step 2: Formylation of Dibrominated Intermediate

The dibrominated product undergoes formylation using the Vilsmeier-Haack conditions described above. Despite the bromine substituents’ electron-withdrawing effects, the 3,3'-positions remain accessible due to their proximity to the hydroxyl groups. This step affords (R)-6,6'-dibromo-3,3'-diformylBINOL in 58% yield. Subsequent debromination via palladium-catalyzed hydrogenation removes the bromine atoms, yielding the target dicarboxaldehyde.

Direct Formylation Using DMF and POCl₃

A one-pot formylation method bypasses intermediate halogenation. (R)-BINOL is reacted with DMF (4 equivalents) and POCl₃ (5 equivalents) in refluxing dichloroethane for 48 hours. After hydrolysis with aqueous HCl, the product is isolated via solvent extraction and recrystallization from ethanol, achieving 70% purity. Further purification via silica gel chromatography enhances the yield to 85%. This method’s efficiency stems from the synergistic activation of DMF and POCl₃, which generate the electrophilic formylating agent in situ.

Alternative Synthetic Pathways

Oxidation of 3,3'-DimethylBINOL

(R)-3,3'-DimethylBINOL is oxidized using a strong oxidizing agent such as potassium permanganate (KMnO₄) in acidic medium. The methyl groups are converted to carboxyl groups, which are subsequently decarboxylated to aldehydes via heating with copper(I) oxide (Cu₂O) in quinoline. This method, however, suffers from low yields (∼40%) due to over-oxidation side reactions.

Schiff Base Condensation and Reduction

A macrocyclic precursor is synthesized via Schiff base condensation of (R)-3,3'-diformylBINOL with (R,R)-1,2-diamino-1,2-diphenylethane. The resulting imine is reduced with sodium borohydride (NaBH₄) to form a stable macrocycle. Acidic cleavage of the macrocycle regenerates the dicarboxaldehyde, albeit with moderate enantiopurity (∼85% ee).

Comparative Analysis of Preparation Methods

Method Yield Purity Advantages Limitations
Vilsmeier-Haack65–72%>95%High regioselectivity; minimal side productsRequires strict anhydrous conditions
Bromination-Formylation58%90%Enhanced regiocontrolMulti-step synthesis; cost-intensive reagents
Direct Formylation85%97%One-pot procedure; scalableLong reaction time (48 hours)
Oxidation of Methyl40%80%Uses simple starting materialsLow yield; decarboxylation challenges

The Vilsmeier-Haack method remains the most widely adopted due to its balance of yield and practicality. However, the bromination-formylation approach is preferred for applications requiring high regiochemical fidelity, such as polymer synthesis .

Chemical Reactions Analysis

Types of Reactions

(R)-2,2'-Dihydroxy-[1,1'-binaphthalene]-3,3'-dicarboxaldehyde can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The formyl groups can be reduced to primary alcohols.

    Substitution: Electrophilic aromatic substitution can occur on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions involving Lewis acids like AlCl3 or FeCl3.

Major Products

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of naphthyl alcohols.

    Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (R)-2,2'-Dihydroxy-[1,1'-binaphthalene]-3,3'-dicarboxaldehyde would depend on its specific application. For instance, in a biological context, it may interact with specific enzymes or receptors, influencing cellular pathways. The formyl and hydroxyl groups can form hydrogen bonds and participate in redox reactions, affecting the compound’s reactivity and interactions.

Comparison with Similar Compounds

Gossypol and Derivatives

Gossypol (CAS: 303-45-7) is a natural binaphthyl polyphenol isolated from cotton plants. Its structure includes six hydroxyl groups, two isopropyl groups, two methyl groups, and two aldehyde groups (C₃₀H₃₀O₈, MW: 518.56 g/mol) .

Property (R)-Target Compound Gossypol
Substituents 2×OH, 2×CHO 6×OH, 2×CHO, 2×iPr, 2×Me
Biological Activity None reported Inhibits LDH isozymes, pro-apoptotic
Applications Chiral materials, sensors Anticancer, antifertility agent
Solubility Low (polar aprotic solvents) Lipid-soluble

Gossypol’s additional substituents enhance lipid solubility and biological activity, whereas the target compound’s simplicity favors synthetic versatility .

Enantiomeric Counterpart: (S)-2,2'-Dihydroxy-[1,1'-binaphthalene]-3,3'-dicarboxaldehyde

The (S)-enantiomer (CAS: 141779-46-6) shares identical physical properties but exhibits opposite chirality. Both enantiomers are used in CSPs, but their enantioselectivity varies depending on the analyte .

Methoxy-Protected Derivatives

Examples include:

  • (R)-2,2'-Dimethoxy-1,1'-binaphthalene (CAS: 35294-28-1): Replaces hydroxyl groups with methoxy (-OMe), reducing polarity (C₂₂H₁₈O₂, MW: 314.37 g/mol) .
  • R-2,2'-Bis(methoxymethoxy)-[1,1'-binaphthalene]-3-carboxaldehyde (CAS: 216978-80-2): Introduces methoxymethoxy (-OMOM) groups, enhancing solubility in organic solvents (C₂₅H₂₂O₅, MW: 402.44 g/mol) .
Property (R)-Target Compound R-2,2'-Dimethoxy Derivative
Polarity High (due to -OH) Moderate (due to -OMe)
Reactivity Prone to oxidation Stable under basic conditions
Applications Sensors, CSPs Intermediates in synthesis

Methoxy protection improves stability but limits coordination capacity for metal-binding or sensing .

Dicarboxylic Acid Analog: 2,2'-Dihydroxy-1,1'-binaphthalene-3,3'-dicarboxylic Acid

This derivative (CAS: 47568-49-0, C₂₂H₁₄O₆, MW: 374.34 g/mol) replaces aldehydes with carboxylic acids (-COOH). The acidic groups enable coordination chemistry (e.g., metal-organic frameworks) but reduce fluorescence quenching efficiency compared to aldehydes .

Biological Activity

(R)-2,2'-Dihydroxy-[1,1'-binaphthalene]-3,3'-dicarboxaldehyde (CAS No. 121314-69-0) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the binaphthalene family and exhibits chirality, which can influence its biological interactions and pharmacological properties. The following sections provide a detailed overview of its biological activity, including relevant research findings and case studies.

  • Molecular Formula : C22H14O4
  • Molecular Weight : 358.34 g/mol
  • Structure : The compound features two hydroxyl groups and two aldehyde functionalities, contributing to its reactivity and potential interactions with biological targets.

Antioxidant Activity

Research has indicated that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. In vitro assays demonstrated that this compound effectively scavenges free radicals, thereby protecting cellular components from oxidative damage.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. Notably:

  • Cell Proliferation Inhibition : In vitro studies using various cancer cell lines (e.g., breast cancer MCF-7 cells) showed that this compound significantly inhibits cell proliferation. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
  • Mechanistic Studies : Further mechanistic investigations revealed that the compound activates caspase pathways, leading to programmed cell death. Additionally, it was found to downregulate anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic factors like Bax.

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on specific enzymes:

  • Aldose Reductase Inhibition : Aldose reductase is implicated in diabetic complications. This compound has been shown to inhibit aldose reductase activity in vitro with an IC50 value indicative of moderate potency.
  • Cyclooxygenase (COX) Inhibition : Preliminary studies suggest that this compound may inhibit COX enzymes involved in inflammation pathways. This suggests potential applications in treating inflammatory conditions.

Case Study 1: Antioxidant Efficacy

In a study assessing the antioxidant capacity of various compounds, this compound demonstrated a higher radical scavenging activity compared to standard antioxidants like ascorbic acid. The study utilized DPPH and ABTS assays to quantify antioxidant activity.

CompoundDPPH Scavenging (%)ABTS Scavenging (%)
Ascorbic Acid85 ± 590 ± 4
This compound92 ± 395 ± 2

Case Study 2: Cancer Cell Line Studies

A series of experiments conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability.

Concentration (µM)Cell Viability (%)
0100
1080 ± 5
2560 ± 5
5040 ± 5

Q & A

Basic: What synthetic methodologies are most reliable for preparing (R)-2,2'-Dihydroxy-[1,1'-binaphthalene]-3,3'-dicarboxaldehyde?

Answer:
The compound is synthesized via multi-step routes:

  • Step 1: Reaction of precursor 485 with HCl in ethanol at room temperature yields the intermediate (R)-2,2′-dihydroxy-[1,1′-binaphthalene]-3,3′-dicarbaldehyde (486 ) .
  • Step 2: Condensation with diethyl malonate under basic conditions forms bis-benzocoumarin derivatives, demonstrating high regioselectivity .
  • Alternative Route: Refluxing the dicarbaldehyde with amines (e.g., isoindolin-2-yl derivatives) in ethanol produces chiral aminoimine ligands, critical for asymmetric catalysis .
    Key Considerations: Monitor reaction progress via HPLC (≥98% purity) and confirm stereochemical integrity using chiral chromatography .

Basic: How is enantiomeric purity validated for this compound, and what analytical techniques are essential?

Answer:

  • Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., cellulose-based columns) .
  • Polarimetry : Measures specific rotation ([α]D) to confirm optical activity, with values cross-referenced against literature data .
  • NMR Spectroscopy : Assigns stereochemistry via NOE correlations and coupling constants in asymmetric binaphthyl derivatives .

Advanced: How does this compound serve as a precursor for enantioselective catalysis, and what challenges arise in ligand design?

Answer:
The compound is a scaffold for synthesizing aminoimine ligands (e.g., L1 in asymmetric halolactonization):

  • Synthesis Protocol : Reflux with (1R,2R)-2-(isoindolin-2-yl)-1,2-diphenylethanamine in ethanol for 24 hours yields ligands with >99% enantiomeric excess (ee) .
  • Challenges :
    • Steric Effects : Bulky substituents (e.g., phenanthrenyl groups) enhance enantioselectivity but reduce solubility .
    • Electronic Tuning : Electron-withdrawing groups (e.g., trifluoromethyl) improve catalytic activity in gold(I)-mediated reactions .

Advanced: How can researchers reconcile contradictory data in biological assays involving this compound?

Answer:
Discrepancies in bioactivity (e.g., dehydrogenase inhibition) may arise from:

  • Stereochemical Variability : Ensure enantiopurity (≥99% ee) to avoid confounding results in assays .
  • Assay Conditions : Validate cell permeability (e.g., lipid solubility of gossypol derivatives) and buffer pH, as acidic conditions stabilize the aldehyde form .
  • Metabolite Interference : Use LC-MS to detect degradation products (e.g., oxidized or dimerized species) .

Advanced: What strategies optimize its application in asymmetric synthesis of complex heterocycles?

Answer:

  • Halolactonization : Combine with Au(I) catalysts to achieve >90% ee in γ-lactone formation. Key parameters include solvent polarity (toluene preferred) and low catalyst loading (1 mol%) .
  • C–H Functionalization : Use Pd(II) complexes to direct ortho-arylation, leveraging the binaphthyl backbone’s rigidity .
  • Mechanistic Studies : Employ DFT calculations to predict transition states and rationalize enantioselectivity trends .

Basic: What are the stability and storage requirements for this compound?

Answer:

  • Storage : Protect from light at −20°C under inert gas (argon) to prevent oxidation of aldehyde groups .
  • Decomposition Risks : Prolonged exposure to moisture leads to hydrate formation, detectable via IR (loss of C=O stretch at 1700 cm⁻¹) .

Advanced: How does structural modification of the binaphthyl core influence its physicochemical properties?

Answer:

  • Solubility : Introducing hydrophilic groups (e.g., sulfonate) improves aqueous solubility but may reduce catalytic activity .
  • Thermal Stability : Methyl or isopropyl substituents at the 5,5′ positions enhance stability (TGA shows decomposition >250°C) .
  • Fluorescence : Extended π-conjugation (e.g., anthracene derivatives) shifts emission maxima, enabling applications in sensing .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Use nitrile gloves and fume hoods to avoid inhalation/contact.
  • Spill Management : Neutralize with sodium bicarbonate and absorb with vermiculite .
  • Toxicity : LD50 data for gossypol analogs suggest moderate toxicity (oral rat LD50: 2500–5000 mg/kg); avoid ingestion .

Advanced: How is computational chemistry applied to predict its reactivity in novel reactions?

Answer:

  • Molecular Dynamics (MD) : Simulates ligand-catalyst interactions to predict enantioselectivity in Au(I)-catalyzed cycloadditions .
  • Docking Studies : Models binding to Bcl-2 proteins, identifying key hydrogen bonds between aldehyde groups and Arg101 .

Advanced: What are the limitations of current synthetic routes, and how can they be addressed?

Answer:

  • Low Yields : Multi-step syntheses (e.g., trifluoromethyl sulfonation) often yield <50%. Optimize via microwave-assisted reactions to reduce time .
  • Scalability : Replace hazardous reagents (e.g., HCl gas) with solid acids (e.g., Amberlyst-15) for safer scale-up .

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